Methyl 2,4-dichloro-3-oxobutyrate
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Overview
Description
Methyl 2,4-dichloro-3-oxobutyrate is an organic compound with the molecular formula C5H6Cl2O3 and a molecular weight of 185.005 g/mol . It is a chlorinated derivative of acetoacetic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its density of 1.372 g/cm³ and a boiling point of 215.6°C at 760 mmHg .
Preparation Methods
Methyl 2,4-dichloro-3-oxobutyrate can be synthesized through various methods. One common synthetic route involves the chlorination of methyl acetoacetate. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2,4-dichloro-3-oxobutyrate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols under basic conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,4-dichloro-3-oxobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 2,4-dichloro-3-oxobutyrate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Methyl 2,4-dichloro-3-oxobutyrate can be compared with other similar compounds such as:
Methyl acetoacetate: Lacks the chlorine atoms, making it less reactive towards nucleophiles.
Ethyl 2,4-dichloro-3-oxobutyrate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-chloro-3-oxobutyrate: Contains only one chlorine atom, resulting in different reactivity patterns
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
4877-84-3 |
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Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.00 g/mol |
IUPAC Name |
methyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3 |
InChI Key |
UTBKSYHAYRTIIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
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